molecular formula C16H22FN3O5S B300436 ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

Cat. No. B300436
M. Wt: 387.4 g/mol
InChI Key: WMLSDFBKHXGBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMP is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate exerts its pharmacological effects by binding to specific enzymes and inhibiting their activity. The exact mechanism of action of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate is not fully understood, but it is thought to involve the formation of a covalent bond between ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate and the enzyme's active site. This results in the inhibition of the enzyme's activity and the disruption of the biological pathway in which the enzyme is involved.
Biochemical and Physiological Effects:
ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activity. ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has also been shown to have a positive effect on cognitive function and memory retention. These effects are thought to be due to ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate's ability to inhibit specific enzymes involved in these biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate is its potent inhibitory activity against certain enzymes. This makes it a promising candidate for the development of new drugs targeting these enzymes. However, the synthesis of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate is a complex process that requires expertise in organic chemistry and specialized equipment. Additionally, ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has not been extensively studied in vivo, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate. One area of research is the investigation of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and cognitive disorders. Another area of research is the development of new synthetic methods for the production of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate and its derivatives. Finally, further studies are needed to fully understand the safety and efficacy of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate in humans and to determine its potential as a clinical drug candidate.
Conclusion:
In conclusion, ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate exhibits potent inhibitory activity against certain enzymes and has a range of biochemical and physiological effects. While ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has several advantages as a drug candidate, its synthesis is complex, and its safety and efficacy in humans are not fully understood. Further research is needed to fully understand the potential of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate as a therapeutic agent and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate involves a series of chemical reactions starting from 4-fluoroaniline and glycine. The reaction proceeds through a series of steps, including N-alkylation, esterification, and cyclization, to yield the final product. The synthesis of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the primary areas of research has been the investigation of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate's mechanism of action and its biochemical and physiological effects. ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs targeting these enzymes.

properties

Product Name

ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

Molecular Formula

C16H22FN3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22FN3O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20(26(2,23)24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3

InChI Key

WMLSDFBKHXGBJC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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